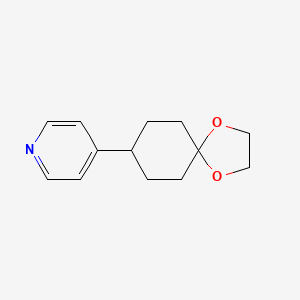
4-(4-pyridyl)cyclohexanone ethylene ketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-pyridyl)cyclohexanone ethylene ketal is a chemical compound characterized by a spirocyclic structure, which includes a pyridine ring fused with a 1,4-dioxaspirodecane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-pyridyl)cyclohexanone ethylene ketal typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspirodecane intermediate. This intermediate is then reacted with pyridine derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-pyridyl)cyclohexanone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(4-pyridyl)cyclohexanone ethylene ketal has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 4-(4-pyridyl)cyclohexanone ethylene ketal involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
4-(4-pyridyl)cyclohexanone ethylene ketal is unique due to its specific spirocyclic structure combined with a pyridine ring.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(1,4-dioxaspiro[4.5]decan-8-yl)pyridine |
InChI |
InChI=1S/C13H17NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Clave InChI |
OBUHHSQEQOQMLF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C3=CC=NC=C3)OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














